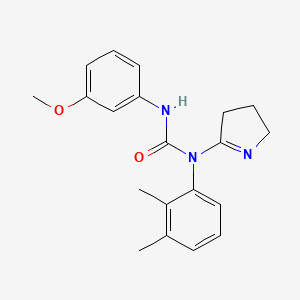

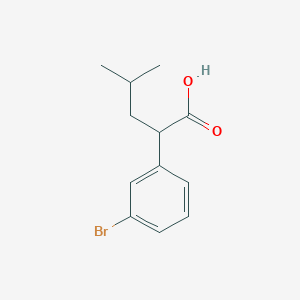

![molecular formula C19H13ClN6O B2595062 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile CAS No. 1326875-63-1](/img/structure/B2595062.png)

3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile” is a type of 1,2,3-triazolo[4,5-d]pyrimidine derivative . These types of compounds have been found to have various applications in medicinal chemistry, such as inhibiting the c-Met protein kinase and modulating GABA A activity . They have also been used as fluorescent probes and structural units of polymers .

Synthesis Analysis

The synthesis of 1,2,3-triazolo[4,5-d]pyrimidines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .

Molecular Structure Analysis

The molecular structure of 1,2,3-triazolo[4,5-d]pyrimidines is complex and can vary depending on whether a nitrogen atom occupies a position at the ring fusion . The structure of these compounds can be further modified by substituting different groups at various positions on the ring, leading to a wide range of possible derivatives .

Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazolo[4,5-d]pyrimidines can be quite diverse, depending on the specific derivative and the reaction conditions. For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

科学的研究の応用

Antiproliferative Activity Against Cancer Cells

This compound has been investigated for its antiproliferative activity against various cancer cell lines. In a study by Li et al , a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , were synthesized and evaluated. Notably, compound 43 demonstrated potent antiproliferative activity against MGC-803 cells (gastric cancer) with an IC50 value of 0.85 μM. It also exhibited selectivity between cancer and normal cells, making it a promising candidate for further research.

Inhibition of Colony Formation

Compound 43 (the same one mentioned above) effectively inhibited the colony formation of MGC-803 cells at a concentration of 0.8 μM. This finding suggests its potential impact on cancer cell growth and proliferation .

Mechanism of Action

Further studies revealed that compound 43 induced apoptosis in MGC-803 cells, likely through the mitochondrial pathway. It caused a decrease in mitochondrial membrane potential (MMP), activated caspase-9/3, up-regulated the expression of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulated anti-apoptotic proteins (Bcl-2 and Mcl-1) .

将来の方向性

The future directions for research on 1,2,3-triazolo[4,5-d]pyrimidines are promising. These compounds have shown potential in various applications, from medicinal chemistry to materials science . Future research could focus on developing new synthetic routes to create a wider range of derivatives, exploring their potential applications, and investigating their safety and efficacy in more detail .

特性

IUPAC Name |

3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN6O/c20-16-7-2-1-6-15(16)11-26-18-17(23-24-26)19(27)25(12-22-18)10-14-5-3-4-13(8-14)9-21/h1-8,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZVMEGTDXZQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C#N)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

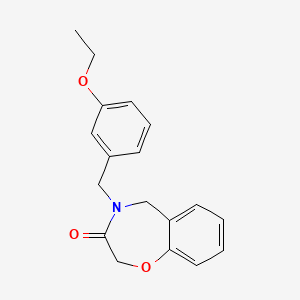

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

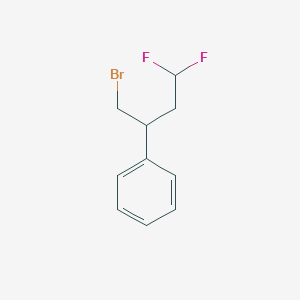

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)

![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)

![1-(2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2594990.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2594993.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)

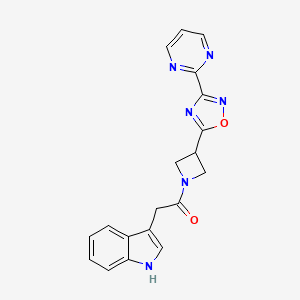

![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)